6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
CAS No.: 1040645-15-5
Cat. No.: VC11936783
Molecular Formula: C19H12FN7O2
Molecular Weight: 389.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-15-5 |
|---|---|
| Molecular Formula | C19H12FN7O2 |
| Molecular Weight | 389.3 g/mol |
| IUPAC Name | 6-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C19H12FN7O2/c20-13-8-6-12(7-9-13)17-22-15(29-24-17)10-26-11-21-18-16(19(26)28)23-25-27(18)14-4-2-1-3-5-14/h1-9,11H,10H2 |
| Standard InChI Key | SUMBVNGCOUMLDR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2 |
| Canonical SMILES | C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)F)N=N2 |
Introduction
The compound 6-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3H,6H,7H- triazolo[4,5-d]pyrimidin-7-one is a complex organic molecule that belongs to the class of triazole and oxadiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound suggests it may exhibit unique pharmacological properties due to the presence of multiple functional groups.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions. A common approach includes:
-
Step 1: Formation of the oxadiazole ring through condensation reactions involving appropriate precursors.
-
Step 2: Construction of the triazole-pyrimidine core via cyclization reactions.
-
Step 3: Introduction of the phenyl and fluorophenyl substituents through alkylation or arylation reactions.
Biological Activities
Compounds containing oxadiazole and triazole moieties are frequently studied for their roles in drug discovery due to their significant therapeutic potentials. These include:
-
Antimicrobial Activity: Oxadiazoles have shown efficacy against various microorganisms.
-
Anticancer Activity: Triazole derivatives have been explored for their potential in cancer treatment.
-
Anti-inflammatory Activity: Some triazole compounds exhibit anti-inflammatory properties.
Comparison with Similar Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume